![molecular formula C21H17ClF3N3O B1401800 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311280-15-5](/img/structure/B1401800.png)
4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Overview
Description
The compound “4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a trifluoromethyl group. These types of compounds are often used in the pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Trifluoromethylpyridines, for example, are used in a variety of reactions in the agrochemical and pharmaceutical industries .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to influence the physicochemical properties of compounds .
Scientific Research Applications
Oncology Research
The trifluoromethyl group in compounds like 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide has been associated with a range of pharmacological activities, including potential anti-cancer properties. The unique electronic properties of the trifluoromethyl group may enhance the compound’s ability to interact with various biological targets, making it a valuable candidate for the development of new oncology drugs .
Neurological Disorders
Compounds containing the trifluoromethyl group have been explored for their potential use in treating neurological disorders. The structural motif present in 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide could be leveraged to develop treatments that target specific neurotransmitter systems or neuroreceptors, offering new avenues for managing conditions such as Alzheimer’s disease and Parkinson’s disease .
Antiviral Agents
The trifluoromethylpyridine moiety, as found in this compound, has been identified as a key structural element in the development of antiviral agents. Its incorporation into pharmaceuticals can contribute to the efficacy of drugs designed to combat viral infections, potentially leading to new treatments for diseases like influenza or HIV .
Agrochemical Applications
In the agrochemical industry, the trifluoromethyl group is known for its role in the development of pesticides and herbicides. The physicochemical properties conferred by this group can result in compounds with enhanced activity and selectivity, providing effective protection for crops against a wide range of pests .
Antibacterial Research
The structural complexity of 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide makes it a candidate for the synthesis of new antibacterial agents. Research in this area focuses on exploiting the compound’s potential to inhibit bacterial growth and combat antibiotic resistance .
Metabolic Disease Treatment
The trifluoromethyl group’s influence on metabolic stability and pharmacokinetics makes it an interesting feature for the development of treatments for metabolic diseases. Compounds like 4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide could be used to create drugs that are more effective and have longer-lasting effects in the body .
Mechanism of Action
Mode of Action
It is known that the trifluoromethylpyridine (tfmp) moiety, which is a part of the compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds containing the tfmp moiety have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)13-5-9-17(10-6-13)27-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHHIIDXRJHKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.